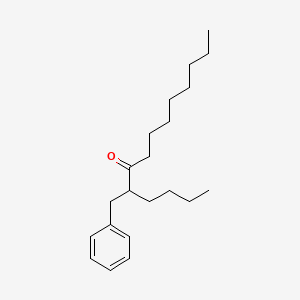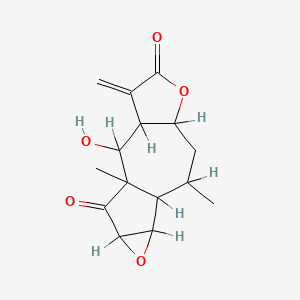![molecular formula C16H19BrO3S B14671177 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate CAS No. 50686-23-2](/img/structure/B14671177.png)
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bicyclo[221]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate is a complex organic compound characterized by the presence of a bicyclic structure and a bromobenzenesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylpropyl alcohol with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzenesulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The bicyclic structure can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the bicyclic structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include dehalogenated or modified bicyclic structures.
科学的研究の応用
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets. The bromobenzenesulfonate group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
- 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-chlorobenzenesulfonate
- 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-fluorobenzenesulfonate
- 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-iodobenzenesulfonate
Uniqueness
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. Additionally, the bicyclic structure provides rigidity and stability, making it a valuable scaffold for various applications.
特性
CAS番号 |
50686-23-2 |
|---|---|
分子式 |
C16H19BrO3S |
分子量 |
371.3 g/mol |
IUPAC名 |
3-(2-bicyclo[2.2.1]hept-5-enyl)propyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C16H19BrO3S/c17-15-5-7-16(8-6-15)21(18,19)20-9-1-2-13-10-12-3-4-14(13)11-12/h3-8,12-14H,1-2,9-11H2 |
InChIキー |
YWTFWGLNBUOVSE-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C1C=C2)CCCOS(=O)(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


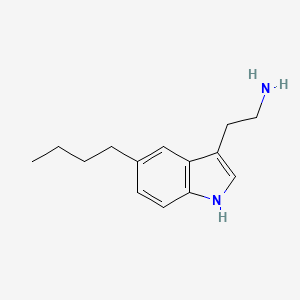
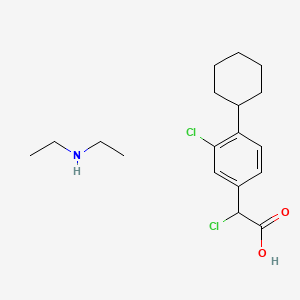
![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
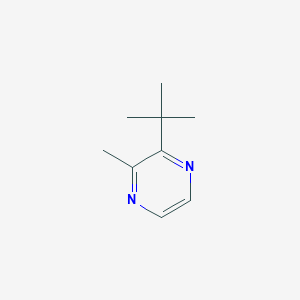
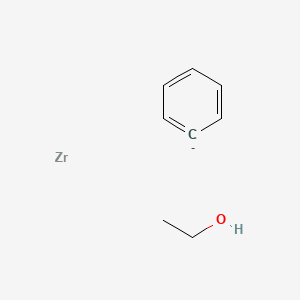
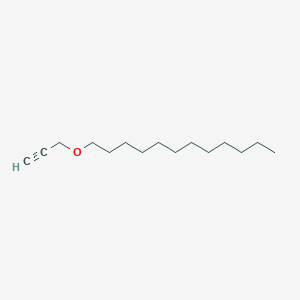
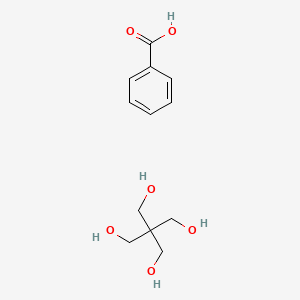

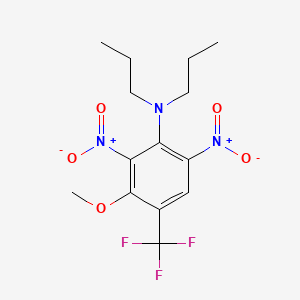
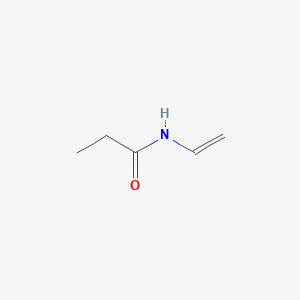
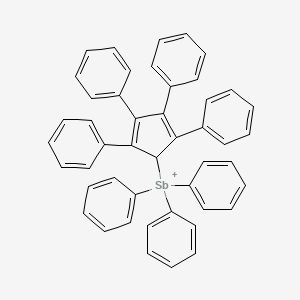
![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
